Cas no 898422-01-0 (2-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

2-Nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a nitro-substituted benzene ring linked to a pyridazine core via a phenyl spacer. The pyrrolidinyl moiety enhances solubility and modulates electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structural framework suggests potential utility as a kinase inhibitor or protease modulator due to the sulfonamide and pyridazine functionalities. The compound’s nitro group offers reactivity for further derivatization, enabling diverse synthetic applications. Its well-defined heterocyclic architecture supports targeted biological activity studies, particularly in oncology and inflammation research. Suitable for high-purity synthesis, it is ideal for exploratory pharmacological investigations.
2-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide structure
898422-01-0 structure
Product name:2-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide
CAS No:898422-01-0
MF:C20H19N5O4S
MW:425.460962533951
CID:5482693

2-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 2-nitro-N-[3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl]-
    • 2-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide
    • Inchi: 1S/C20H19N5O4S/c26-25(27)18-8-1-2-9-19(18)30(28,29)23-16-7-5-6-15(14-16)17-10-11-20(22-21-17)24-12-3-4-13-24/h1-2,5-11,14,23H,3-4,12-13H2
    • InChI Key: RTPYDJQLYKNQNH-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(C3=NN=C(N4CCCC4)C=C3)=C2)(=O)=O)=CC=CC=C1[N+]([O-])=O

2-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2588-0262-15mg
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2588-0262-2μmol
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2588-0262-5mg
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2588-0262-10mg
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2588-0262-30mg
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2588-0262-40mg
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2588-0262-4mg
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2588-0262-2mg
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2588-0262-20mg
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2588-0262-10μmol
2-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898422-01-0 90%+
10μl
$69.0 2023-05-16

Additional information on 2-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide

2-Nitro-N-{3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS No. 898422-01-0)

2-Nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS No. 898422-01-0) is a complex organic compound with a unique structure that combines a sulfonamide group, a nitro group, and a pyridazine ring substituted with a pyrrolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. The molecule's structure suggests it may exhibit interesting pharmacological properties, making it a subject of ongoing research.

The sulfonamide group is a common feature in many pharmaceutical agents, often contributing to bioavailability and stability. In this compound, the sulfonamide is attached to a benzene ring that also bears a nitro group at the 2-position. The nitro group is known for its electron-withdrawing properties, which can influence the compound's reactivity and interactions with biological systems. The presence of the pyridazine ring, substituted with a pyrrolidine group at the 6-position, adds complexity to the molecule and may enhance its ability to interact with specific biological targets.

Recent studies have explored the pharmacological activity of similar compounds, highlighting their potential as inhibitors of certain enzymes or receptors. For instance, compounds with pyridazine cores have been investigated for their ability to modulate kinase activity, which is crucial in various disease states such as cancer and inflammatory disorders. The substitution pattern in CAS No. 898422-01-0 suggests that it may have enhanced selectivity or potency compared to simpler analogs.

The synthesis of CAS No. 898422-01-0 involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound is available for further studies. The use of advanced techniques such as microwave-assisted synthesis and catalytic methods has streamlined the production process, making it more efficient and scalable.

In terms of toxicological studies, preliminary data suggest that CAS No. 898422-01-0 exhibits low toxicity at therapeutic concentrations, which is promising for its potential use as a drug candidate. However, further studies are required to fully understand its safety profile and pharmacokinetics in vivo.

The application of computational chemistry tools has played a pivotal role in understanding the behavior of CAS No. 898422-01-0 at the molecular level. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. Additionally, quantum chemical calculations have shed light on the electronic properties of the molecule, aiding in the design of more potent derivatives.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated research on CAS No. 898422-01_

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